molecular formula C6H9NO2 B119874 5-Ethoxy-4-methyloxazole CAS No. 5006-20-2

5-Ethoxy-4-methyloxazole

Cat. No.: B119874
CAS No.: 5006-20-2
M. Wt: 127.14 g/mol
InChI Key: FWPDSAJKWKRRJD-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyloxazole: is an organic compound with the molecular formula C6H9NO2 . It is a colorless to light yellow liquid that is used in various chemical syntheses. This compound is particularly notable for its role in the synthesis of antiviral compounds such as mappicine ketone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-4-methyloxazole typically involves the reaction of 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-, ethyl ester with acetic acid and p-toluenesulfonic acid in toluene. The reaction is carried out at 90°C for 3 hours. The yield of the product is approximately 93.5% as determined by gas chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-4-methyloxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: The major product is typically an oxazole derivative with an oxidized side chain.

    Reduction: The major product is a reduced oxazole derivative.

    Substitution: The major product is a substituted oxazole derivative, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethoxy-4-methyloxazole is used as an intermediate in the synthesis of various organic compounds, including antiviral agents like mappicine ketone .

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological macromolecules.

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyloxazole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

  • 4-Methyloxazole
  • 5-Methyloxazole
  • 4-Ethoxyoxazole

Comparison: 5-Ethoxy-4-methyloxazole is unique due to the presence of both an ethoxy group and a methyl group on the oxazole ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

5-ethoxy-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDSAJKWKRRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473367
Record name 5-Ethoxy-4-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-20-2
Record name 5-Ethoxy-4-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-4-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the structure of the dienophile impact the synthesis of pyridoxine derivatives using 5-ethoxy-4-methyloxazole?

A2: Research has shown that the Diels-Alder reaction of this compound with unsymmetrical dienophiles, like allyl alcohol and its derivatives, can be used to synthesize α4-norpyridoxol, a pyridoxine derivative. [] Interestingly, the steric interactions during the reaction with these unsymmetrical dienophiles influence the structural isomer distribution in the final products. [] This highlights the importance of carefully selecting the dienophile to achieve the desired pyridoxine derivative.

Q2: What are the limitations of the thermal cyclization method for synthesizing this compound?

A3: The thermal cyclization of ethyl α-isocyanopropionate, while a viable route to this compound, suffers from limitations. [] The reaction yields a maximum of 20% of the desired product alongside significant amounts of unreacted starting material (30%), ethyl α-cyanopropionate (20%), and a dimer of the starting material (5%). [] This highlights the need for further optimization or exploration of alternative synthetic approaches to improve the yield and purity of this compound production.

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